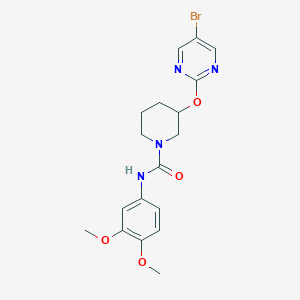

3-((5-溴嘧啶-2-基)氧基)-N-(3,4-二甲氧基苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the pyrimidine moiety, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of compounds related to 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring and the attachment of various substituents to achieve the desired biological activity. For instance, the synthesis of N-phenyl piperidine analogs as discussed in paper involves the preparation of carboxamides, which are structurally similar to the carboxamide group in the compound of interest. The synthesis process typically requires careful selection of reagents and reaction conditions to ensure the formation of the desired product with high purity and yield.

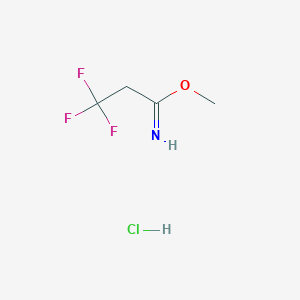

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. The presence of a bromine atom on the pyrimidine ring and methoxy groups on the phenyl ring may influence the compound's electronic properties and its interaction with biological targets. X-ray co-crystal structural data, as mentioned in paper , can provide insights into how such compounds bind to their targets, which is crucial for understanding their mechanism of action.

Chemical Reactions Analysis

Compounds with piperidine and pyrimidine moieties can undergo various chemical reactions, depending on the functional groups present. For example, the carboxamide group can participate in the formation of hydrogen bonds, which is important for the selective inhibition of enzymes like Lck, as reported in paper . The bromine atom on the pyrimidine ring can act as a good leaving group in nucleophilic substitution reactions, which can be utilized in further chemical modifications to enhance the compound's biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the bromine atom increases the molecular weight and may affect the lipophilicity of the compound. The methoxy groups contribute to the electron-donating ability and can impact the compound's solubility in organic solvents. The piperidine ring can exist in different conformations, which may affect the overall three-dimensional shape of the molecule and its ability to interact with biological targets. The antimicrobial activity of related compounds, as seen in paper , suggests that the physical and chemical properties are conducive to interacting with and potentially inhibiting the growth of various bacterial and fungal species.

科学研究应用

新化合物的合成

研究人员 Abu‐Hashem、Al-Hussain 和 Zaki (2020) 合成了各种新型化合物,包括 N-(噻唑并[3, 2-a]嘧啶)-3-甲基苯并呋喃-2-甲酰胺和 N-(2-硫代氧嘧啶)-甲基苯并呋喃-2-甲酰亚胺酰氯。这些化合物对环氧合酶-1/2 (COX-1/2) 表现出抑制活性,并表现出镇痛和抗炎活性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

杂环合成

Madkour、Afify、Abdalha、Elsayed 和 Salem (2009) 专注于烯胺腈部分在杂环合成中的合成效用,从而产生新的噻吩嘧啶。这些化合物是通过各种化学反应开发的,促进了杂环化合物的多样性 (Madkour 等,2009)。

神经药理学

Piccoli 等人 (2012) 使用各种化合物,包括选择性 OX1R 拮抗剂,探索了食欲素-1 受体机制在强迫性食物消耗中的作用。这项研究对于理解暴饮暴食和其他饮食失调的神经药理学方面具有重要意义 (Piccoli 等,2012)。

抗菌活性

Gad-Elkareem、Abdel-fattah 和 Elneairy (2011) 合成了硫代取代乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶噻吩嘧啶衍生物。然后评估这些化合物的抗菌活性,为寻找新的抗菌剂做出贡献 (Gad-Elkareem、Abdel-fattah 和 Elneairy,2011)。

HIV-1 逆转录酶抑制剂

Tang 等人 (2010) 研究了 HIV-1 的哌啶-4-基-氨基嘧啶类非核苷逆转录酶抑制剂 (NNRTI)。这项研究对于开发针对 HIV-1 治疗的新型治疗剂至关重要,尤其是在耐药病例中 (Tang 等,2010)。

属性

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O4/c1-25-15-6-5-13(8-16(15)26-2)22-18(24)23-7-3-4-14(11-23)27-17-20-9-12(19)10-21-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAURFCBJWGERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)

![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)